molecular formula C7H3BrClNS B1287683 5-Bromo-2-chlorobenzo[d]thiazole CAS No. 824403-26-1

5-Bromo-2-chlorobenzo[d]thiazole

Cat. No. B1287683
M. Wt: 248.53 g/mol
InChI Key: CQHUAYKIQCBOKY-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromo and chloro substituents on the benzene ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of halogenated benzo[d]thiazoles, such as 5-Bromo-2-chlorobenzo[d]thiazole, can be achieved through various synthetic routes. For instance, the synthesis of chloro and bromo substituted tetrazoles and methyltetrazoles has been reported, which involves the transformation of respective acids through amide and nitrile routes . Similarly, bromination reactions have been studied extensively, where bromine acts on different substrates to yield brominated products, as seen in the bromination of 6-(2-furyl)imidazo[2,1-b]thiazole derivatives . Additionally, the use of bromomethyl phenyl ketone in the synthesis of spiro compounds containing a thiazole ring indicates the versatility of bromine-containing reagents in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 5-Bromo-2-chlorobenzo[d]thiazole can be elucidated using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction and supported by density functional theory (DFT) calculations . These techniques provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

The reactivity of halogenated benzo[d]thiazoles can be explored through their participation in various chemical reactions. The reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides, leading to trisubstituted thiazoles, is an example of how halogenated thiazoles can be used as building blocks for synthesizing more complex structures . Furthermore, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles highlights the potential for halogenated thiazoles in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzo[d]thiazoles are influenced by the nature of the substituents and the molecular structure. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be investigated using DFT calculations, as demonstrated for related compounds . These properties are essential for predicting the behavior of the molecules in different environments and for their potential applications in various fields, including as non-linear optical (NLO) materials .

Scientific Research Applications

1. Quorum Sensing Inhibitors

  • Summary of Application: 5-Bromo-2-chlorobenzo[d]thiazole has been used in the synthesis of compounds designed to inhibit quorum sensing in bacteria . Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
  • Methods of Application: A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . The compounds were tested for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
  • Results or Outcomes: Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In the PqsR system, no activity was observed, suggesting the selectivity of the compound toward the LasB system .

2. Intermediate for SGLT2 Inhibitors

  • Summary of Application: 5-Bromo-2-chlorobenzo[d]thiazole is a key intermediate in the production of SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of the process were not detailed in the source .

3. Antioxidant

  • Summary of Application: Thiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of the process were not detailed in the source .

4. Antimicrobial

  • Summary of Application: Thiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, have been found to exhibit antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, such as bacteria, viruses, fungi, and parasites .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of the process were not detailed in the source .

5. Antiviral

  • Summary of Application: Thiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, have been found to exhibit antiviral properties . Antiviral substances inhibit the development of viruses .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of the process were not detailed in the source .

6. Antineoplastic

  • Summary of Application: Thiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, have been found to exhibit antineoplastic properties . Antineoplastic substances prevent or inhibit the maturation and proliferation of neoplasms (abnormal growth of tissue) or cancer cells .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of the process were not detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Benzothiazoles, including 5-Bromo-2-chlorobenzo[d]thiazole, are of great interest in drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that future research may focus on exploring new synthetic approaches and patterns of reactivity, as well as developing new drugs and materials .

properties

IUPAC Name

5-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHUAYKIQCBOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604124
Record name 5-Bromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorobenzo[d]thiazole

CAS RN

824403-26-1
Record name 5-Bromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-1,3-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To sulfuryl dichloride (5 mL) was added 5-bromobenzo[d]thiazole-2-thiol (450 mg, 1.8 mmol) portionwise. The mixture was stirred at rt for 1 hour and heated at 50° C. for 15 min. After cooling to rt, the reaction mixture was slowly poured onto ice (50 g) and the resulting suspension was stirred for 30 min. Solid was collected through filtration and washed with water (10 mL) and dried under high vacuum to afford 5-bromo-2-chlorobenzo[d]thiazole as a pink solid (470 mg, 100%). MS (ESI) m/z 248 (M+H+).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One

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